GR79236

Description

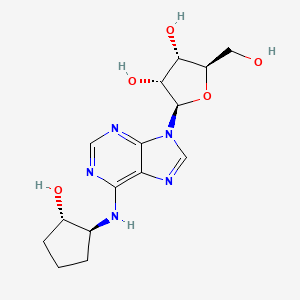

structure given in first source; an adenosine A1 receptor agonist

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWXTRVEUURNEW-TVDBPQCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154427 | |

| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-18-6 | |

| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR 79236X | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GR-79236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GR79236

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR79236 is a potent and highly selective agonist for the adenosine A1 receptor (A1R), a G protein-coupled receptor extensively distributed throughout the body.[1] Its mechanism of action is centered on the activation of A1R, leading to a cascade of intracellular events that culminate in diverse physiological responses. These include anti-nociceptive, anti-inflammatory, anti-lipolytic, and cardiovascular effects, as well as the suppression of sleep apnea. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the A1R, the subsequent signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is of particular interest due to its significant involvement in cardiovascular, nervous, and metabolic systems. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high potency and selectivity for the A1R. This guide delves into the molecular and cellular mechanisms that underpin the multifaceted actions of this compound.

Molecular Interaction and Receptor Binding

This compound exerts its effects by binding to and activating the adenosine A1 receptor. This interaction has been characterized through various in vitro binding assays.

Quantitative Binding Affinity

The binding affinity of this compound for adenosine A1 and A2 receptors has been determined using radioligand binding assays. These studies demonstrate the compound's high selectivity for the A1 receptor subtype.

| Parameter | Receptor | Value | Reference |

| Ki | Adenosine A1 | 3.1 nM | [1] |

| Ki | Adenosine A2 | 1300 nM | [1] |

Table 1: Binding Affinity of this compound for Adenosine Receptors. This table summarizes the inhibitor constant (Ki) values of this compound for adenosine A1 and A2 receptors, highlighting its selectivity for the A1 subtype.

Experimental Protocol: Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of this compound involves a competitive radioligand binding assay using cell membranes expressing the target adenosine receptor.

Objective: To determine the inhibitor constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

-

Cell membranes expressing the human adenosine A1 receptor.

-

[3H]-DPCPX (a selective A1R antagonist radioligand).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Incubate the cell membranes with a fixed concentration of [3H]-DPCPX and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Signaling Pathways

Activation of the adenosine A1 receptor by this compound initiates a cascade of intracellular signaling events, primarily mediated by the heterotrimeric G protein, Gi.

G Protein Coupling and Downstream Effectors

The A1R is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit dissociates from the Gβγ complex and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also activate other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Inhibition of cAMP Accumulation

A key downstream effect of A1R activation is the inhibition of adenylyl cyclase, which has been quantified in cell-based assays.

| Parameter | Cell Line | Stimulator | Value | Reference |

| IC50 | DDT-MF2 cells | Isoprenaline | 2.6 nM | [1] |

Table 2: Inhibition of cAMP Accumulation by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound for isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

A suitable cell line expressing the adenosine A1 receptor (e.g., DDT-MF2 cells).

-

This compound.

-

Adenylyl cyclase stimulator (e.g., isoprenaline or forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Method:

-

Culture the cells to an appropriate density in a multi-well plate.

-

Pre-incubate the cells with the phosphodiesterase inhibitor.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of the adenylyl cyclase stimulator.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Physiological Effects and In Vivo Studies

The activation of adenosine A1 receptors by this compound translates into a range of significant physiological effects, which have been investigated in various in vivo models.

Anti-Nociceptive Effects

This compound has demonstrated analgesic properties in models of pain. In humans, it has been shown to inhibit trigeminal nociception, which is relevant to conditions like migraine.[2]

| Study | Model | Dose | Effect | Reference |

| Blink Reflex | Healthy Human Volunteers | 10 µg/kg i.v. | Significant reduction in contralateral R2 component | [2] |

Table 3: Anti-Nociceptive Effects of this compound. This table summarizes the effect of this compound on trigeminal nociception in a human study.

Experimental Workflow: Trigeminal Nociception Study (Blink Reflex)

References

An In-depth Technical Guide to the Adenosine A1 Receptor Selectivity of GR79236

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GR79236, focusing on its selectivity profile for the adenosine A1 receptor (A1AR). This compound is a highly potent and selective agonist for the A1AR, demonstrating significant potential in various research and therapeutic contexts due to its distinct pharmacological characteristics.[1][2] This guide synthesizes key quantitative data, details common experimental protocols for its characterization, and visualizes the underlying biological and experimental processes.

Core Selectivity Profile of this compound

This compound distinguishes itself through its high affinity and functional potency for the adenosine A1 receptor, with significantly lower activity at other adenosine receptor subtypes. This selectivity is crucial for minimizing off-target effects and is a key characteristic in its evaluation as a pharmacological tool and potential therapeutic agent.

Binding Affinity

The binding affinity of a ligand for its receptor is a primary indicator of its potency. For this compound, radioligand binding assays have been employed to determine its inhibitory constant (Ki) at various adenosine receptor subtypes. The data clearly illustrates a strong preference for the A1 receptor.

Table 1: this compound Binding Affinity at Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference Compound |

| Adenosine A1 | 3.1 | [3H]DPCPX |

| Adenosine A2 | 1300 | Not Specified |

Data sourced from MedchemExpress.[1]

The selectivity ratio, calculated as Ki (A2) / Ki (A1), is approximately 419, indicating that this compound is over 400-fold more selective for the A1 receptor compared to the A2 receptor.

Functional Potency

Functional assays measure the biological response elicited by a ligand. For the Gi-coupled A1 receptor, a common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

Table 2: this compound Functional Potency

| Assay Type | Cell Line | IC50 (nM) | Effect |

| cAMP Accumulation | DDT1-MF2 cells | 2.6 | Inhibition of Isoprenaline-stimulated cAMP |

Data sourced from MedchemExpress.[1]

This potent inhibition of cAMP accumulation confirms that the high binding affinity of this compound translates into a robust functional response at the cellular level.

Mechanism of Action: A1 Receptor Signaling

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G proteins.[3][4] Upon activation by an agonist like this compound, the associated G-protein inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cAMP, lowering the intracellular concentration of this key second messenger.[4] This pathway is central to the physiological effects mediated by A1 receptor activation, such as reduced heart rate and inhibition of lipolysis.[5]

Experimental Protocols

The characterization of this compound's selectivity relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the adenosine receptor of interest (e.g., A1, A2A).

-

A suitable radioligand (e.g., [³H]DPCPX for A1 receptors).[6]

-

Unlabeled test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Glass fiber filters and a cell harvester for filtration.[8]

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the target adenosine receptor in a suitable buffer and prepare a membrane fraction via centrifugation.[6]

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its dissociation constant, Kd), and increasing concentrations of the unlabeled test compound (this compound).[6]

-

Nonspecific Binding: Prepare parallel samples containing a high concentration of a non-radioactive standard agonist (e.g., 100 µM CPA) to determine nonspecific binding.[9]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 30°C).[8][10]

-

Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[7]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]

Functional cAMP Assay

This assay measures the ability of an A1 agonist to inhibit adenylyl cyclase, thereby reducing cAMP levels within a cell, typically after stimulation with an adenylyl cyclase activator like forskolin.

Objective: To determine the functional potency (IC50 or EC50) of this compound by measuring its inhibition of cAMP production.

Materials:

-

A suitable cell line expressing the adenosine A1 receptor (e.g., DDT1-MF2, CHO cells).[1][8]

-

Adenylyl cyclase activator (e.g., Forskolin).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

-

Test compound (this compound).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, LANCE).[6]

Protocol:

-

Cell Seeding: Seed cells in a microplate at an appropriate density and allow them to attach overnight.[7]

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for 15-30 minutes to prevent the breakdown of cAMP.[6]

-

Compound Addition: Add increasing concentrations of the A1 agonist (this compound) to the cells.

-

Stimulation: Add a fixed, sub-maximal concentration of an adenylyl cyclase activator like forskolin to all wells (except the basal control) to stimulate cAMP production. The A1 agonist will inhibit this forskolin-stimulated production.[6]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[6]

-

Cell Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer’s instructions.[7]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP production.

Summary of In Vivo Actions

Consistent with its potent A1 receptor agonism, this compound demonstrates a range of physiological effects in vivo. These include antinociceptive and anti-inflammatory actions, inhibition of catecholamine-induced lipolysis, and a reduction in plasma non-esterified fatty acid concentrations.[1] It has also been shown to reduce heart rate and mean arterial pressure, effects that are characteristic of A1 receptor activation.[5] These findings underscore the compound's ability to effectively engage its target in complex biological systems.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and exceptional selectivity for the adenosine A1 receptor. Both binding and functional data confirm a strong preference for the A1 subtype over others, with a selectivity ratio exceeding 400-fold. Its well-defined mechanism of action through the Gi-coupled pathway, leading to the inhibition of adenylyl cyclase, has been thoroughly characterized using standard in vitro assays. This robust selectivity profile makes this compound an important compound for researchers investigating A1 receptor pharmacology and a foundational molecule for the development of targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

GR79236: A Technical Guide to its Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GR79236 is a potent and highly selective agonist for the adenosine A1 receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This document provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound. It is intended to serve as a technical resource for researchers and professionals in the field of drug development. The information presented herein is a synthesis of publicly available data and aims to provide a detailed understanding of this significant research compound.

Discovery and Chemical Identity

Chemical Structure:

-

IUPAC Name: (2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol[1]

-

Molecular Formula: C₁₅H₂₁N₅O₅[1]

-

Molecular Weight: 351.36 g/mol [1]

Mechanism of Action: Adenosine A1 Receptor Signaling

This compound exerts its effects by selectively binding to and activating the adenosine A1 receptor (A1R). The A1R is a class A G protein-coupled receptor that primarily couples to inhibitory G proteins of the Gi/o family.[2][3] Molecular dynamics simulations suggest a preferential coupling of the A1R to Gi proteins over Gs proteins.[2][3]

Upon agonist binding, the A1R-Gi complex initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The βγ-subunits of the G protein can directly modulate ion channel activity, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated Ca²⁺ channels.

-

Activation of Phospholipase C: In some cellular contexts, A1R activation can also lead to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

The following diagram illustrates the primary signaling pathway of the adenosine A1 receptor upon activation by an agonist like this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki (A1 Receptor) | - | - | 3.1 nM | - |

| Ki (A2 Receptor) | - | - | 1300 nM | - |

| IC₅₀ (cAMP accumulation) | - | DDT₁ MF-2 cells | 2.6 nM | - |

Table 2: In Vivo Pharmacological Effects

| Study | Animal Model | Doses | Key Findings | Reference |

| Sleep Apnea | Sprague-Dawley Rats | 0.03, 0.3, 3 mg/kg (i.p.) | Significant reduction in spontaneous apneas at all doses. Over 70% reduction in apnea index at 3 mg/kg. | [4] |

| Trigeminal Nociception | Healthy Female Volunteers | 10 µg/kg (i.v.) | Significant reduction of the contralateral R2 component of the blink reflex. | [5] |

| Metabolic Effects | Normal Rats | 1 mg/kg/day for 8 days | Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%). | [6] |

| Metabolic Effects | Fructose-fed Rats | 1 mg/kg/day for 8 days | Ameliorated increases in fatty acid and triglyceride levels. | [6] |

| Cardiovascular Effects | Conscious Rats | Oral administration | Hypotensive and bradycardiac effects (one log unit less potent than CPA). | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies used in significant studies involving this compound.

In Vitro cAMP Accumulation Assay

The inhibitory effect of this compound on cAMP accumulation is a key measure of its functional activity at the A1 receptor.

Objective: To determine the potency of this compound in inhibiting adenylyl cyclase activity.

Cell Line: DDT₁ MF-2 smooth muscle cells, which endogenously express both A1 and A2 adenosine receptors.[8][9]

Protocol Outline:

-

Cell Culture and Membrane Preparation: DDT₁ MF-2 cells are cultured under standard conditions. For the assay, cell membranes are prepared to isolate the receptors and associated signaling proteins.[8][9]

-

Adenylate Cyclase Stimulation: The adenylyl cyclase in the cell membranes is stimulated, typically with a β-adrenergic agonist like isoproterenol, to increase basal cAMP levels.[8]

-

Incubation with this compound: The stimulated membranes are incubated with varying concentrations of this compound.

-

cAMP Quantification: After incubation, the reaction is stopped, and the amount of cAMP produced is quantified. This is often done using a competitive binding assay, such as a radioimmunoassay (RIA) or a chemiluminescent immunoassay.[10][11][12]

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the stimulated cAMP production (IC₅₀) is calculated from the dose-response curve.

The following diagram outlines the general workflow for a cAMP accumulation assay.

In Vivo Study of Sleep Apnea in Rats

This study investigated the potential of this compound to suppress sleep-related apnea.[4]

Objective: To assess the effect of this compound on the frequency and duration of apneas during different sleep stages in a rat model.

Animal Model: Adult Sprague-Dawley rats.[4]

Protocol Outline:

-

Surgical Instrumentation: Rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages. A telemetric implant is used to measure blood pressure and heart period.[4]

-

Polysomnographic Recording: Respirations are measured using a single-chamber plethysmograph. EEG, EMG, respiratory, and cardiovascular data are recorded continuously.[4]

-

Drug Administration: Fifteen minutes prior to a 6-hour recording session, each rat receives an intraperitoneal injection of either saline (control) or one of three doses of this compound (0.03, 0.3, or 3 mg/kg).[4]

-

Data Analysis: The recorded data is scored for sleep stages (NREM and REM sleep). Spontaneous apneas (defined as pauses in breathing > 2.5 seconds) are identified and quantified for each sleep stage. The apnea index (apneas per hour) is calculated. Statistical analysis is performed to compare the effects of different doses of this compound to the saline control.[4]

Human Study on Trigeminal Nociception

This clinical trial explored the analgesic potential of this compound in a human model of trigeminal pain.[5]

Objective: To investigate the effect of this compound on trigeminal nociceptive pathways using the blink reflex.

Study Design: A randomized, double-blind, placebo-controlled, cross-over trial in twelve healthy female volunteers.[5]

Protocol Outline:

-

Blink Reflex Elicitation: The blink reflex, an involuntary blinking of the eyelids elicited by stimulation of the trigeminal nerve, is used as a measure of trigeminal nociception. The study compared standard electrodes (SE) with nociception-specific electrodes (NE).[5]

-

Baseline Measurement: Baseline blink reflexes are recorded before any intervention.

-

Drug Administration: Participants receive an intravenous infusion of either this compound (10 µg/kg) or a placebo.[5]

-

Post-Dose Measurement: Blink reflexes are recorded again 30 minutes after the infusion.[5]

-

Data Analysis: The R2 component of the blink reflex, which is mediated by a polysynaptic brainstem pathway and is sensitive to nociceptive input, is analyzed. The area under the curve (AUC) of the R2 response is calculated and compared between the this compound and placebo groups using analysis of covariance, with the baseline measurement as a covariate.[5]

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A1 receptor. Its high potency and selectivity have enabled detailed studies into the therapeutic potential of A1R agonism in a range of conditions, including sleep disorders, pain, and metabolic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in furthering our understanding of this important compound and its target. Continued research with this compound and similar molecules will be crucial in delineating the therapeutic window for A1R agonists and potentially translating these findings into novel clinical treatments.

References

- 1. N-((1S,trans)-2-Hydroxycyclopentyl)adenosine | C15H21N5O5 | CID 9884817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanistic Insights into Specific G Protein Interactions with Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demonstration of Both A1 and A2 Adenosine Receptors in DDT1 MF-2 Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct Pathways of Desensitization of A1- and A2-Adenosine Receptors in DDT1 MF-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. revvity.com [revvity.com]

In-depth Technical Guide: In Vitro Binding Affinity of GR79236

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR79236, also known as N-[(1S,trans)-2-hydroxycyclopentyl]adenosine, is a high-affinity, selective agonist for the adenosine A1 receptor. This technical guide provides a comprehensive overview of its in vitro binding characteristics, detailing its affinity for adenosine receptor subtypes and its functional activity. The document includes a summary of quantitative binding data, a description of a representative experimental protocol for determining binding affinity, and visualizations of the A1 receptor signaling pathway and a typical radioligand binding assay workflow. This information is intended to support further research and development involving this potent and selective compound.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound has been characterized through radioligand binding assays and functional assessments. The compound demonstrates high potency and selectivity for the adenosine A1 receptor over the A2 receptor subtype.

| Ligand | Receptor Subtype | Parameter | Value (nM) |

| This compound | Adenosine A1 | Ki | 3.1[1] |

| This compound | Adenosine A2 | Ki | 1300[1] |

| This compound | Adenosine A1 | IC50 | 2.6[1] |

Table 1: In Vitro Binding and Functional Affinity of this compound. Ki represents the inhibition constant, a measure of binding affinity. IC50 represents the half-maximal inhibitory concentration for the functional inhibition of isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells.

Adenosine A1 Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1 receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to downstream effects on protein kinase A (PKA) and other cAMP-sensitive signaling pathways.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Ki) of this compound for adenosine receptors is typically performed using a competitive radioligand binding assay. The following is a representative protocol for such an assay targeting the adenosine A1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells) or from tissues with high A1 receptor density (e.g., rat brain cortex).

-

Radioligand: A high-affinity, selective radiolabeled antagonist for the A1 receptor, such as [3H]-DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1 receptor agonist or antagonist (e.g., 10 µM CPA - N6-cyclopentyladenosine).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of approximately 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a saturating concentration of the non-specific binding control instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound or non-specific control.

-

-

Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound is a valuable pharmacological tool for studying the adenosine A1 receptor. Its high affinity and selectivity, as demonstrated by the in vitro binding data presented, make it a suitable candidate for a variety of research applications. The provided experimental protocol offers a framework for the independent verification and further characterization of the binding properties of this compound and other related compounds. The visualization of the A1 receptor signaling pathway provides a context for understanding the functional consequences of this compound binding. This technical guide serves as a foundational resource for researchers in the fields of pharmacology, molecular biology, and drug discovery.

References

GR79236: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR79236 is a highly potent and selective agonist for the adenosine A1 receptor.[1] As a member of the adenosine analogue family, it has been investigated for a range of therapeutic applications, including analgesia, metabolic regulation, and neurological disorders. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacokinetics

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively available in publicly accessible literature. However, based on its chemical nature as an adenosine analogue, some general characteristics can be inferred. Adenosine itself has a very short half-life in circulation, but synthetic analogues like this compound are designed for greater metabolic stability.

Oral Bioavailability: Studies in rats have shown that this compound is orally active, suggesting it possesses some degree of oral bioavailability.[2]

Plasma Protein Binding: Specific data on the plasma protein binding of this compound is not available.

Metabolism and Excretion: The metabolic pathways and excretion routes for this compound have not been fully elucidated in published studies.

Pharmacodynamics

This compound exerts its effects primarily through the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events that vary depending on the tissue and cell type.

Receptor Binding Affinity

| Receptor Subtype | Species | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| Adenosine A1 | Human | Radioligand Binding | [³H]DPCPX | 3.1 | [Medchemcomm (2018) 9: 1920-1932] |

| Adenosine A2 | Human | Radioligand Binding | - | 1300 | [Medchemcomm (2018) 9: 1920-1932] |

In Vitro Potency

| Assay | Cell Line/Tissue | Parameter | IC₅₀ (nM) | Reference |

| Isoprenaline-stimulated cAMP accumulation | DDT-MF2 cells | Inhibition | 2.6 | [Medchemcomm (2018) 9: 1920-1932] |

| In vitro lipolysis | Rat adipocytes | Inhibition | ~3-fold less potent than CPA | [Br J Pharmacol. 1996 Apr;117(8):1645-52] |

In Vivo Effects

Cardiovascular Effects (Rat Telemetry Studies)

| Parameter | Dose (mg/kg, p.o.) | Effect | Potency vs. CPA | Reference |

| Mean Arterial Pressure | - | Hypotension | 1 log unit less potent | [Br J Pharmacol. 1996 Apr;117(8):1645-52] |

| Heart Rate | - | Bradycardia | 1 log unit less potent | [Br J Pharmacol. 1996 Apr;117(8):1645-52] |

| Heart Rate & Core Temperature | 3 | Reduction | - | [Sleep. 1997 Dec;20(12):1093-8] |

Metabolic Effects (Normal Rats)

| Parameter | Dose | Effect | Reference |

| Fasting Glucose | 1 mg/kg/day for 8 days | 25% reduction | [Br J Pharmacol. 1997 Oct;122(4):566-72] |

| Free Fatty Acids | 1 mg/kg/day for 8 days | 50% reduction | [Br J Pharmacol. 1997 Oct;122(4):566-72] |

| Triglycerides | 1 mg/kg/day for 8 days | 55% reduction | [Br J Pharmacol. 1997 Oct;122(4):566-72] |

Neurological Effects

| Model | Species | Dose (i.p.) | Effect | Reference |

| Sleep Apnea | Rat | 0.03, 0.3, 3 mg/kg | Significant reduction in apnea index | [Sleep. 1997 Dec;20(12):1093-8] |

| Trigeminal Nociception (Blink Reflex) | Human | 10 µg/kg (i.v.) | Significant reduction in contralateral R2 component | [Cephalalgia. 2003 May;23(4):287-92] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to the adenosine A1 receptor.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the adenosine A1 receptor (e.g., CHO cells, rat brain). The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[3]

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the A1 receptor (e.g., [³H]DPCPX or [³H]CCPA) and varying concentrations of the unlabeled test compound (this compound).[4]

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.[3]

-

Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Lipolysis Assay (Rat Adipocytes)

This protocol outlines a general method for assessing the antilipolytic effect of this compound.

-

Adipocyte Isolation: Adipocytes are isolated from the epididymal fat pads of rats by collagenase digestion.

-

Incubation: Isolated adipocytes are incubated in a buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin) at 37°C.

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding a catecholamine, such as isoproterenol or norepinephrine.

-

Treatment: Different concentrations of this compound are added to the adipocyte suspension.

-

Measurement of Lipolysis: After a set incubation period, the reaction is stopped, and the amount of glycerol or free fatty acids released into the medium is measured as an index of lipolysis.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the stimulated lipolysis, and an IC₅₀ value is determined.

Trigeminal Nociception (Blink Reflex in Humans)

This protocol is based on a study investigating the effect of this compound on trigeminal nociception in healthy volunteers.[1]

-

Subject Preparation: Healthy volunteers are recruited for a double-blind, placebo-controlled, cross-over study.

-

Electrode Placement: Recording electrodes are placed over the orbicularis oculi muscle to measure the electromyographic (EMG) activity of the blink reflex. A stimulating electrode is placed over the supraorbital nerve.

-

Baseline Measurement: Baseline blink reflexes are elicited by electrical stimulation of the supraorbital nerve, and the R2 component of the reflex is recorded.

-

Drug Administration: Subjects receive an intravenous infusion of either this compound (10 µg/kg) or a placebo.

-

Post-Dose Measurement: The blink reflex is elicited and recorded again at a specific time point after the infusion (e.g., 30 minutes).

-

Data Analysis: The area under the curve of the R2 component of the blink reflex is analyzed to determine the effect of the treatment compared to placebo.[1]

Signaling Pathways

Activation of the adenosine A1 receptor by this compound initiates intracellular signaling primarily through the Gi/o family of G-proteins. This leads to the modulation of several downstream effector systems.

Inhibition of Adenylyl Cyclase

Caption: this compound-mediated inhibition of the adenylyl cyclase pathway.

Activation of Phospholipase C

Caption: this compound-mediated activation of the phospholipase C pathway.

Experimental Workflow: In Vivo Cardiovascular Assessment

Caption: Workflow for assessing cardiovascular effects of this compound in rats.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A1 receptor. Its potent and selective agonist activity allows for the targeted modulation of A1 receptor-mediated signaling pathways. While the available data provide a solid foundation for understanding its pharmacodynamic effects, further research is needed to fully characterize its pharmacokinetic profile. The experimental protocols and pathway diagrams presented in this guide offer a framework for future studies aimed at further elucidating the therapeutic potential of this compound.

References

- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular and antilipolytic effects of the adenosine agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Role of GR79236: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological functions of GR79236, a potent and selective adenosine A1 receptor agonist. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.

Core Biological Function and Mechanism of Action

This compound exerts its biological effects primarily by acting as a selective agonist for the adenosine A1 receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family.[1] The A1AR is coupled to inhibitory G proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[2] This reduction in cAMP levels modulates the activity of various downstream effectors, including protein kinase A (PKA), resulting in a cascade of cellular responses.

The activation of the A1AR by this compound has been demonstrated to produce a range of physiological effects, including analgesic, anti-inflammatory, cardiovascular, and metabolic activities.[1] Its high selectivity for the A1 receptor over the A2 receptor minimizes off-target effects associated with broader adenosine receptor agonism.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and In Vitro Potency

| Parameter | Value | Species/Cell Line | Reference |

| Ki (A1 Receptor) | 3.1 nM | - | [1] |

| Ki (A2 Receptor) | 1300 nM | - | [1] |

| IC50 (cAMP Accumulation) | 2.6 nM | DDT-MF2 cells |

Table 2: In Vivo Efficacy and Potency

| Effect | ED50 | Animal Model | Reference |

| Decreased Locomotor Activity | 0.13 mg/kg | Mice | [1] |

| Inhibition of DMCM-induced Seizures | 0.3 mg/kg | Mice | [1] |

Table 3: Cardiovascular and Metabolic Effects in Rats

| Parameter | Effect | Dose/Route | Conditions | Reference |

| Heart Rate | Reduction | - | Conscious rats | |

| Blood Pressure | Lowering | - | Conscious rats | |

| Plasma Non-esterified Fatty Acids | Time and dose-dependent decrease | Oral administration | Fasted conscious rats and dogs | [1] |

| Plasma Glucose | Reduction | - | - | |

| Plasma Lactate | Minimal changes | 0.1-10 mg/kg (oral) | Fed rats | [1] |

| Apnea Index | Reduced by over 70% | 3 mg/kg (intraperitoneal) | NREM and REM sleep | [3] |

Signaling Pathway

The primary signaling cascade initiated by this compound binding to the adenosine A1 receptor is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

GR79236 Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR79236 is a potent and selective agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in a multitude of physiological processes. This document provides a comprehensive technical overview of the this compound signaling pathway, its mechanism of action, and relevant experimental methodologies. While this compound showed therapeutic potential in preclinical and early clinical studies for conditions such as insulin resistance, migraine, and sleep apnea, its development was ultimately discontinued due to cardiovascular side effects. This guide is intended to serve as a detailed resource for researchers interested in the A1AR signaling cascade and the pharmacological profile of A1AR agonists.

Introduction to this compound and the Adenosine A1 Receptor

This compound, chemically known as N-[(1S, trans)-2-hydroxycyclopentyl]adenosine, is a high-affinity agonist for the adenosine A1 receptor. The A1AR is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) that mediate the diverse physiological effects of endogenous adenosine. These receptors are integral to cellular signaling in various tissues, including the brain, heart, adipose tissue, and kidneys.

The A1AR primarily couples to inhibitory G proteins (Gαi/o). Activation of A1AR by an agonist like this compound initiates a signaling cascade that modulates the activity of key effector enzymes, leading to a range of cellular responses.

Mechanism of Action and Core Signaling Pathway

The primary mechanism of action of this compound is the activation of the adenosine A1 receptor. This initiates a canonical Gαi-coupled signaling pathway that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can activate other downstream effectors, including phospholipase C (PLC).

Inhibition of Adenylyl Cyclase

Upon binding of this compound to the A1AR, the associated heterotrimeric G protein (Gαiβγ) is activated. The Gαi subunit dissociates from the Gβγ dimer and, in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration reduces the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.

Activation of Phospholipase C

The Gβγ subunits, liberated upon G protein activation, can stimulate the activity of phospholipase C (PLC). PLC is an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of cellular proteins, modulating their activity.

GR79236: A Technical Guide to its Inhibition of cAMP Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR79236 is a potent and highly selective adenosine A1 receptor (A₁AR) agonist. Its mechanism of action involves the activation of the A₁AR, a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through the inhibitory G protein, Gαi/o. This interaction leads to a significant reduction in the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous cellular signaling pathways. This technical guide provides an in-depth overview of this compound's effect on cAMP accumulation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

The adenosine A₁ receptor is a key therapeutic target for a variety of conditions, including cardiovascular diseases, pain, and neurological disorders. Ligands that modulate the activity of this receptor are of significant interest in drug discovery and development. This compound has emerged as a valuable research tool due to its high potency and selectivity for the A₁AR. Understanding its precise mechanism of action, particularly its ability to inhibit cAMP accumulation, is crucial for its application in preclinical and potentially clinical research. This document serves as a comprehensive resource for researchers working with this compound, providing the necessary technical details to design and interpret experiments related to its effects on cAMP signaling.

Quantitative Data Presentation

The inhibitory potency of this compound on stimulated cAMP accumulation has been quantified in various cell-based assays. The following tables summarize the key data points available in the public domain.

| Parameter | Value | Cell Line | Stimulant | Reference |

| IC₅₀ | 2.6 nM | DDT₁ MF-2 (hamster vas deferens smooth muscle) | Isoprenaline | [1] |

| EC₅₀ | 5.9 nM | HEK293T/17 (human embryonic kidney) | Forskolin | [2] |

Table 1: Inhibitory Potency of this compound on cAMP Accumulation.

| Receptor | Ki (nM) | Species | Reference |

| Adenosine A₁ | 3.1 | Rat | [1] |

| Adenosine A₂ | 1300 | Rat | [1] |

Table 2: Binding Affinity of this compound for Adenosine Receptors.

Signaling Pathway

This compound exerts its inhibitory effect on cAMP accumulation by activating the adenosine A₁ receptor signaling cascade. The diagram below illustrates this pathway.

Caption: this compound activates the A₁AR, leading to Gαi/o-mediated inhibition of adenylyl cyclase and reduced cAMP production.

Experimental Protocols

The following are detailed methodologies for assessing the inhibition of cAMP accumulation by this compound. Protocol 1 is based on the method used to determine the EC₅₀ in HEK293T/17 cells, while Protocol 2 is a representative method for DDT₁ MF-2 cells.

Protocol 1: Inhibition of Forskolin-Stimulated cAMP Accumulation in HEK293T/17 Cells

This protocol is adapted from the methodology described in Korboukh et al., J Med Chem, 2012.

Objective: To determine the EC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP accumulation in HEK293T/17 cells transiently expressing the human adenosine A₁ receptor.

Materials:

-

HEK293T/17 cells

-

Human adenosine A₁ receptor expression vector

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP detection kit (e.g., HTRF cAMP dynamic 2 assay kit)

-

384-well white plates

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T/17 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

One day prior to the assay, transfect the cells with the human adenosine A₁ receptor expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

On the day of the assay, harvest the transfected cells and resuspend them in assay buffer.

-

Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.

-

Prepare a solution of forskolin and IBMX in assay buffer. A final concentration of 10 µM forskolin and 500 µM IBMX is recommended, but should be optimized for the specific cell system.

-

Add the forskolin/IBMX solution to all wells except for the negative control wells.

-

Incubate the plate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercial HTRF cAMP detection kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data using a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol 2: Representative Protocol for Inhibition of Isoprenaline-Stimulated cAMP Accumulation in DDT₁ MF-2 Cells

Objective: To determine the IC₅₀ of this compound for the inhibition of isoprenaline-stimulated cAMP accumulation in DDT₁ MF-2 cells.

Materials:

-

DDT₁ MF-2 cells

-

DMEM/F12 medium supplemented with 5% FBS

-

Assay buffer: HBSS with 20 mM HEPES

-

This compound

-

Isoprenaline

-

IBMX

-

cAMP detection kit (e.g., ELISA-based)

-

96-well plates

Methodology:

-

Cell Culture:

-

Culture DDT₁ MF-2 cells in DMEM/F12 medium supplemented with 5% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates and grow to confluence.

-

-

Assay Procedure:

-

Wash the confluent cell monolayers with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of this compound in the presence of 1 mM IBMX in assay buffer for 20 minutes at 37°C.

-

Stimulate the cells by adding isoprenaline to a final concentration of 1 µM and incubate for an additional 10 minutes at 37°C.

-

Terminate the reaction by aspirating the medium and adding 0.1 M HCl.

-

-

cAMP Detection:

-

Measure the cAMP concentration in the cell lysates using a commercial ELISA-based cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the percentage of inhibition of the isoprenaline-stimulated cAMP accumulation.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive cAMP immunoassay used to quantify the inhibition of cAMP accumulation by this compound.

Caption: General workflow for a cAMP accumulation inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for studying the adenosine A₁ receptor. Its potent and selective inhibition of adenylyl cyclase, leading to a decrease in cAMP accumulation, is a hallmark of its mechanism of action. The data and protocols provided in this technical guide offer a comprehensive framework for researchers to investigate the effects of this compound on the cAMP signaling pathway. A thorough understanding of its in vitro pharmacology is essential for the design of future experiments aimed at elucidating its physiological and potential therapeutic roles.

References

Preclinical Research Summary for GR79236: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR79236, also known as N-[(1S, trans)-2-hydroxycyclopentyl]adenosine, is a highly potent and selective adenosine A1 receptor agonist.[1] It has demonstrated a range of pharmacological effects in preclinical studies, including anti-nociceptive, anti-inflammatory, and metabolic actions.[1][2] This document provides a comprehensive summary of the available preclinical data on this compound, with a focus on its pharmacology, and available safety data. Development of this compound was discontinued due to cardiovascular side effects observed in clinical trials.[3][4]

Pharmacology

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the adenosine A1 receptor (A1AR), a G protein-coupled receptor. The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the various physiological responses elicited by this compound.

Signaling Pathway

Caption: this compound activates the A1AR, leading to inhibition of adenylyl cyclase via Gi/o proteins.

Quantitative Data Summary

In Vitro Pharmacology

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Ki (A1 Receptor) | Rat | Brain | 3.1 nM | MedChemExpress |

| Ki (A2 Receptor) | Rat | Brain | 1300 nM | MedChemExpress |

| IC50 (cAMP accumulation) | Hamster | DDT1MF-2 cells | 2.6 nM | MedChemExpress |

In Vivo Pharmacology & Efficacy

| Model | Species | Route | Dose Range | Key Findings | Reference |

| Sleep Apnea | Rat | IP | 0.03 - 3 mg/kg | Dose-dependent reduction in apnea index; >70% reduction at 3 mg/kg. | [5] |

| Metabolic Effects (Normal Rats) | Rat | Oral (8 days) | 1 mg/kg/day | Reduced fasting glucose (25%), free fatty acids (50%), and triglycerides (55%). | [2] |

| Metabolic Effects (Fructose-fed Rats) | Rat | Oral (8 days) | 1 mg/kg/day | Ameliorated increases in fatty acids, triglycerides, and blood pressure. | [2] |

| Antilipolytic & Hemodynamic Effects | Rat | Oral | 0.03 - 3 mg/kg | Dose-related reduction in plasma non-esterified fatty acids (63.2% at 1 mg/kg). | European Journal of Pharmacology, 1994 |

| Cardiovascular Effects | Rat | Oral | 0.03 - 3 mg/kg | Small decrease in heart rate (12%) and non-significant decrease in blood pressure (6.3%) at 1 mg/kg. | European Journal of Pharmacology, 1994 |

| Trigeminal Nociception | Human | IV | 10 µg/kg | Significant reduction in the contralateral R2 component of the blink reflex. | [1] |

Experimental Protocols

Sleep Apnea Study in Rats

-

Animals: Nine adult Sprague-Dawley rats.

-

Instrumentation: Animals were instrumented for chronic recording of sleep via electroencephalographic and electromyographic monitoring. Respiration was measured by a single-chamber plethysmograph, and blood pressure and heart period were transduced by a telemetric implant.

-

Experimental Design: A repeated-measures, balanced design was used. Each rat was recorded for 6 hours on four separate occasions, with at least 3 days between sessions.

-

Drug Administration: Fifteen minutes prior to each recording, animals received a 1 ml/kg intraperitoneal (IP) bolus injection of either saline (control) or this compound at doses of 0.03 mg/kg, 0.3 mg/kg, or 3 mg/kg.

-

Data Analysis: The rate of spontaneous apneas (defined as pauses > 2.5 seconds) was analyzed. Sleep stage volumes, blood pressure, heart rate, and core temperature were also monitored.[5]

Metabolic and Hemodynamic Study in Rats

-

Animals: Normal and fructose-fed rats.

-

Experimental Design: The study assessed the effects of this compound over 8 days.

-

Drug Administration: this compound was administered orally at a dose of 1 mg/kg/day.

-

Parameters Measured: Nonesterified free fatty acid and triglyceride metabolism, oral and intravenous glucose tolerance, blood pressure, heart rate, and insulin sensitivity were evaluated.

-

Data Analysis: Changes in metabolic and hemodynamic parameters were compared between control and this compound-treated groups in both normal and fructose-fed rats.[2]

Experimental Workflow: Sleep Apnea Study

Caption: Workflow for the preclinical evaluation of this compound in a rat model of sleep apnea.

Toxicology and Safety

Detailed preclinical toxicology studies for this compound are not extensively available in the public domain. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed (Acute toxicity, oral).[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

It is important to note that the clinical development of this compound was halted due to cardiovascular side effects in humans, which underscores the need for careful monitoring of cardiovascular parameters when studying compounds of this class.[3][4]

Conclusion

This compound is a potent and selective adenosine A1 receptor agonist with demonstrated efficacy in preclinical models of sleep apnea and metabolic disorders. Its mechanism of action through the A1AR-Gi/o pathway is well-understood. While comprehensive preclinical pharmacokinetic and toxicology data are limited, available information suggests a potential for acute toxicity and irritation. The adverse cardiovascular effects observed in human trials highlight a key area of concern for the therapeutic application of A1AR agonists. This summary provides a foundation for researchers and drug development professionals interested in the preclinical profile of this compound and related compounds.

References

- 1. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short-term metabolic and haemodynamic effects of this compound in normal and fructose-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor agonist this compound suppresses apnea during all sleep stages in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-((1S,trans)-2-Hydroxycyclopentyl)adenosine | C15H21N5O5 | CID 9884817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of GR79236

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GR79236, a selective agonist of the adenosine A1 receptor (A1AR). The document outlines its mechanism of action, potential therapeutic applications, and summarizes key in vitro and in vivo data. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts.

Core Therapeutic Target: Adenosine A1 Receptor (A1AR)

This compound is a potent and selective agonist for the adenosine A1 receptor, a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family. A1ARs are widely distributed throughout the human body, with notable expression in the central nervous system (CNS), heart, adipose tissue, and kidneys. The activation of A1AR by agonists like this compound initiates a cascade of intracellular signaling events that mediate a range of physiological responses. This broad distribution underscores the therapeutic potential of targeting A1AR for various conditions, but also highlights the challenge of achieving tissue-specific effects to minimize off-target side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative view of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| Adenosine A1 | Human | 3.1 | [1] |

| Adenosine A2 | Human | 1300 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type/System | Parameter | Value (nM) | Reference |

| cAMP Accumulation | DDT-MF2 cells | IC50 | 2.6 | [1] |

| Lipolysis Inhibition | Human adipocytes | EC50 | 11.3 ± 7.8 |

Signaling Pathway of this compound at the Adenosine A1 Receptor

Activation of the adenosine A1 receptor by this compound primarily involves coupling to inhibitory G proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn modulates the function of various downstream effectors.

Potential Therapeutic Applications

This compound has been investigated for several therapeutic indications, primarily leveraging the metabolic and neuromodulatory effects of A1AR activation.

-

Type 2 Diabetes: By inhibiting lipolysis in adipocytes, this compound can reduce the levels of circulating free fatty acids, which are known to contribute to insulin resistance. However, clinical development for this indication has been hampered by cardiovascular side effects[2][3].

-

Pain Management: A1AR agonists have demonstrated analgesic properties in various pain models. This compound has been evaluated for its potential in managing pain[2].

-

Migraine: In animal models, this compound has been shown to inhibit trigeminal nerve firing, suggesting a potential therapeutic role in migraine[4].

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the adenosine A1 receptor.

1. Materials:

-

Cell membranes expressing human adenosine A1 receptor.

-

Radioligand: [3H]-DPCPX (a selective A1AR antagonist).

-

Non-specific binding control: 10 µM CPA (N6-cyclopentyladenosine).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

2. Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-DPCPX (final concentration ~1 nM), and 50 µL of the this compound dilution.

-

For total binding, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding, add 50 µL of 10 µM CPA.

-

Add 100 µL of cell membrane preparation to each well.

-

Incubate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the inhibitory effect of this compound on adenylyl cyclase activity.

1. Materials:

-

DDT-MF2 cells (or other suitable cell line expressing A1AR).

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA).

2. Procedure:

-

Seed DDT-MF2 cells in a 96-well plate and culture overnight.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound and a fixed concentration of IBMX for 15 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.

In Vitro Lipolysis Assay

This protocol details a method to assess the anti-lipolytic effect of this compound in isolated adipocytes.

1. Materials:

-

Isolated human or rat adipocytes.

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 4% BSA.

-

Norepinephrine (to stimulate lipolysis).

-

Glycerol assay kit.

2. Procedure:

-

Isolate adipocytes from adipose tissue by collagenase digestion.

-

Wash and resuspend the adipocytes in KRBB.

-

Aliquot the adipocyte suspension into tubes.

-

Add increasing concentrations of this compound to the respective tubes and incubate for 15 minutes.

-

Stimulate lipolysis by adding norepinephrine (final concentration 1 µM) and incubate for 90 minutes at 37°C with gentle shaking.

-

Terminate the incubation by placing the tubes on ice.

-

Collect the infranatant (aqueous layer) after the adipocytes float to the top.

-

Measure the glycerol concentration in the infranatant using a glycerol assay kit as an index of lipolysis.

-

Plot the glycerol concentration against the log concentration of this compound to determine the EC50 value.

Experimental Workflow: In Vivo Rat Telemetry Study

The following diagram illustrates a typical workflow for an in vivo study to evaluate the cardiovascular effects of this compound in rats using telemetry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A1 adenosine receptor agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the adenosine A1 receptor agonist this compound on trigeminal nociception with blink reflex recordings in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of GR79236 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies in rats investigating the therapeutic potential of GR79236, a potent and selective adenosine A1 receptor agonist. The protocols cover its application in models of sleep apnea, metabolic syndrome (insulin resistance), and nociception.

Compound Information and Preparation

Compound: this compound (N-[(1S, trans)-2-hydroxycyclopentyl]adenosine)